molecular formula C11H17BN2O2 B3313970 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 948593-70-2

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B3313970
CAS No.: 948593-70-2
M. Wt: 220.08 g/mol
InChI Key: COUNNUFIBQWDAI-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1073354-99-0) is a pyridine derivative featuring a pinacol boronate ester group at position 2 and an amine group at position 3. Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 220.08 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s reactivity with aryl halides under palladium catalysis . The amine group enhances solubility in polar solvents and enables further functionalization, making it a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)9-8(13)6-5-7-14-9/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUNNUFIBQWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738578
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948593-70-2
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Materials Science

Covalent Organic Frameworks (COFs)

One of the most promising applications of this compound is in the development of Covalent Organic Frameworks (COFs). COFs are porous materials that can be utilized in gas storage, catalysis, and as drug delivery systems. The incorporation of boron-containing groups like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine into COFs enhances their stability and functionality.

Case Study: Photocatalytic Applications

Recent studies have demonstrated that COFs synthesized using this compound can facilitate photocatalytic reactions. For example:

  • Photocatalytic Hydrogen Production : COFs featuring this compound have shown significant activity in photocatalytic hydrogen production under visible light irradiation. The presence of the dioxaborolane moiety increases the efficiency of light absorption and charge separation within the material .

Organic Synthesis

Building Block for Functionalized Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the preparation of complex molecules.

Example Reactions:

  • Borylation Reactions : The dioxaborolane group can participate in borylation reactions to introduce boron into organic molecules. This is particularly useful in synthesizing boronic acids which are critical intermediates in pharmaceutical chemistry .
  • Cross-Coupling Reactions : It can also be employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aryl halides and arylboronic acids .

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. The incorporation of the pyridine ring is believed to enhance biological activity by improving solubility and bioavailability.

Preliminary Findings:

Studies have shown that compounds derived from 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibit cytotoxic effects against various cancer cell lines. Further investigation into structure-activity relationships (SAR) is ongoing to optimize these compounds for therapeutic use.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic acid derivatives, which can interact with various biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate enzymes by forming complexes with their active sites.

  • Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

The structural analogs of this compound differ in substituent type, position, and electronic properties, which influence their reactivity, stability, and applications. Below is a detailed analysis:

Structural Modifications and Key Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (Target) –NH₂ (3), –Bpin (2) C₁₁H₁₇BN₂O₂ 220.08 1073354-99-0 High reactivity in cross-coupling; used in sulfonamide synthesis ; soluble in ethanol/toluene .
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine –N(CH₃)₂ (2), –Bpin (5) C₁₂H₁₉BN₂O₂ 234.11 Methylation reduces amine reactivity; enhances lipophilicity for hydrophobic systems .
6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine –Cl (6), –NH₂ (3), –Bpin (5) C₁₁H₁₆BClN₂O₂ 254.53 1973516-90-3 Electron-withdrawing Cl group stabilizes boronate; slower coupling kinetics; potential in halogenated drug intermediates .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine –CF₃ (4), –NH₂ (2), –Bpin (5) C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Strong electron-withdrawing –CF₃ group increases electrophilicity; used in fluorinated bioactive molecules .
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine –OCH₃ (3), –NH₂ (2), –Bpin (5) C₁₂H₁₉BN₂O₃ 250.10 893440-50-1 Methoxy group improves solubility in aqueous media; used in pH-sensitive conjugates .
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine Oxadiazole-2-amine (linked to pyridine) C₁₃H₁₇BN₄O₃ 296.11 1272357-34-2 Oxadiazole ring enhances π-stacking; applied in optoelectronic materials .

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine , often referred to as a boron-containing heterocycle, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2

The primary biological activity of this compound is attributed to its ability to act as an inhibitor of various kinases. Specifically, it has been shown to inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a critical role in cellular signaling pathways related to metabolism and cell proliferation.

Inhibition Studies

Biological Activity Overview

The biological activities of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can be summarized in the following table:

Activity Effect IC50 Value
GSK-3β InhibitionCell proliferation modulation8 nM
ROCK-1 InhibitionAnti-inflammatory effectsNot specified
IKK-β InhibitionModulation of NF-kB pathwayNot specified
Cytotoxicity against cancer cellsSelective toxicity in cancer linesVaries

Case Studies

  • GSK-3β Inhibition and Cancer Therapy
    • A study demonstrated that the compound could significantly reduce cell viability in various cancer cell lines while sparing normal cells. The selectivity was attributed to its mechanism of targeting GSK-3β specifically in tumor cells .
  • Neuroprotective Effects
    • Research indicated that this compound could exert neuroprotective effects by modulating pathways involved in neuroinflammation. It was shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound is still under investigation; however, preliminary studies suggest favorable absorption characteristics with sufficient bioavailability. Toxicity studies have indicated a high safety margin in vivo, with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, critical in drug discovery and materials science. The dioxaborolane group enhances stability and solubility in organic solvents like THF or DMF, facilitating coupling with aryl halides under palladium catalysis . Methodological optimization includes using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and maintaining inert atmospheres to prevent boronic acid oxidation .

Q. How is the compound characterized to confirm purity and structure?

Key techniques include:

  • ¹H/¹³C NMR : To verify the pyridine ring substitution pattern and boronic ester integration.
  • GC or titration analysis : For purity assessment (>98% by GC, as in TCI America’s specifications) .
  • HRMS (ESI) : To confirm molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .

Q. What are common synthetic routes to this compound?

A typical route involves Miyaura borylation : reacting 3-aminopyridine derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos) in THF at 80–100°C . Alternative methods use copper-mediated amination for regioselective functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility .
  • Catalyst tuning : PdCl₂(dppf) improves electron-deficient aryl halide coupling .
  • Temperature control : 60–100°C balances reactivity and side-product formation .
  • Base choice : K₂CO₃ or Cs₂CO₃ for deprotonation without boronate degradation .

Q. What strategies mitigate regioisomer formation during functionalization?

Regioselectivity challenges arise from the pyridine ring’s electronic asymmetry. Solutions include:

  • Directed ortho-metalation : Using directing groups (e.g., -NH₂) to control substitution sites .
  • Computational modeling : DFT studies to predict reactive sites and guide synthetic design .
  • Protection/deprotection : Temporarily blocking the amine group to direct coupling to the boronate-bearing position .

Q. How does the amine group influence the compound’s reactivity and stability?

The -NH₂ group:

  • Enhances nucleophilicity : Facilitates further functionalization (e.g., amidation, alkylation) .
  • Requires controlled storage : Amines are prone to oxidation; store under argon at –20°C in amber vials .
  • Impacts solubility : Protonation in acidic conditions improves aqueous solubility for biological assays .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

  • LC-MS/MS : Identifies low-abundance intermediates or degradation products .
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .
  • Kinetic studies : Monitors reaction progress via in situ IR or NMR to pinpoint side-reaction pathways .

Experimental Design & Data Analysis

Q. How to design experiments for studying this compound’s reactivity under varying conditions?

Use split-plot factorial designs (as in agricultural chemistry studies ):

  • Variables : Solvent polarity, catalyst loading, temperature.
  • Response metrics : Yield, purity, reaction time.
  • Replicates : 4–5 replicates per condition to ensure statistical robustness .

Q. What computational tools predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to enzymes or receptors via the boronate and pyridine moieties .
  • ADMET prediction (SwissADME) : Estimates pharmacokinetic properties for drug development .

Q. How to address discrepancies in reported synthetic protocols (e.g., conflicting catalyst recommendations)?

Conduct comparative studies (as in political science methodologies ):

  • Benchmarking : Test Pd vs. Cu catalysts under identical conditions.
  • Meta-analysis : Aggregate literature data to identify trends (e.g., PdCl₂(dppf) outperforms Pd(OAc)₂ in electron-poor systems ).

Safety & Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential amine volatility .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

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